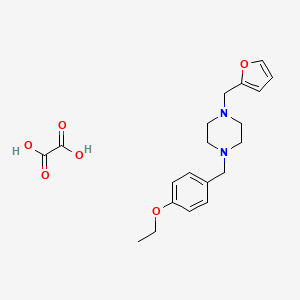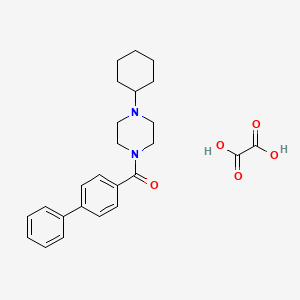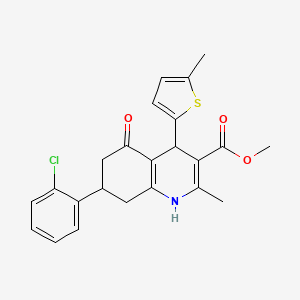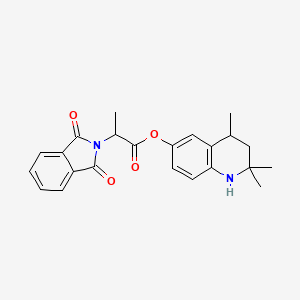![molecular formula C28H19N3O3 B4014057 4-[1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4014057.png)
4-[1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-3,5-pyrazolidinedione
Übersicht
Beschreibung
4-[1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-3,5-pyrazolidinedione is a useful research compound. Its molecular formula is C28H19N3O3 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.14264148 g/mol and the complexity rating of the compound is 876. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Several studies have demonstrated the antimicrobial potential of compounds structurally related to the query compound. For instance, derivatives of naphthyl- and pyrazole-based compounds have been shown to exhibit considerable antifungal activity, although their antibacterial activity might be limited (Goel, Drabu, Afzal, & Bawa, 2014). Similarly, other research indicates that certain naphthyl-pyrazole derivatives possess high inhibitory effects against gram-positive and gram-negative bacteria (Abdelhamid, Ismail, El Gendy, & Ghorab, 2008).
Cancer Research
Compounds bearing structural similarities to the query have also been evaluated for their anticancer properties. For example, research on naphthalene derivatives has explored their potential as anticancer agents, indicating a capacity for significant activity against cancer cells (Gouhar & Raafat, 2015). Such studies suggest the possible application of related compounds in developing new cancer therapies.
Organic Synthesis and Chemical Sensors
The structural complexity of the query compound is reminiscent of research into the synthesis of novel organic molecules with potential applications in various fields, including sensors. For example, studies have explored the synthesis of naphtho[2,1-b]furan derivatives with a pyrazole nucleus, indicating applications ranging from microbial inhibition to the development of chemosensors (El-Wahab et al., 2011). Such compounds have been synthesized for specific interactions with metal ions, demonstrating their utility in detecting environmental and biological analytes (Khan, Ramu, & Pitchumani, 2018).
Eigenschaften
IUPAC Name |
(4E)-4-[1-(naphthalen-1-ylmethyl)-2-oxoindol-3-ylidene]-1-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O3/c32-26-25(28(34)31(29-26)20-12-2-1-3-13-20)24-22-15-6-7-16-23(22)30(27(24)33)17-19-11-8-10-18-9-4-5-14-21(18)19/h1-16H,17H2,(H,29,32)/b25-24+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBFHZPQJBXDGB-OCOZRVBESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=CC6=CC=CC=C65)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=CC6=CC=CC=C65)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4013979.png)
![3-allyl-2-{[3-hydroxy-1-(1-piperidinylcarbonyl)propyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4013986.png)
![N-2-naphthyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}acetamide](/img/structure/B4013995.png)
![11-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013998.png)




![7-(2-furyl)-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B4014043.png)

![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4014050.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furylmethyl)piperazine oxalate](/img/structure/B4014062.png)

